NU2058

Catalog No.
S548321
CAS No.
161058-83-9
M.F
C12H17N5O
M. Wt
247.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU2058

CAS Number

161058-83-9

Product Name

NU2058

IUPAC Name

6-(cyclohexylmethoxy)-7H-purin-2-amine

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

InChI

InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17)

InChI Key

MWGXGTJJAOZBNW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

NU2058, O(6)-cyclohexylmethylguanine

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N

The exact mass of the compound 6-(cyclohexylmethoxy)-9H-purin-2-amine is 247.14331 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 707619. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NU2058 is a second-generation, O6-substituted guanine-based inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2 and CDK1 with IC50 values of 17 µM and 26 µM, respectively, in cell-free assays. Developed as a chemical probe for studying cell cycle regulation, it functions as an ATP-competitive inhibitor. Its specific chemical structure allows it to bind within the ATP pocket of CDKs, leading to cell cycle arrest, typically in the G1 phase, and providing a well-characterized tool for investigating CDK-dependent cellular processes.

While compounds like Olomoucine and Roscovitine share a purine core, they are not direct substitutes for NU2058. Subtle modifications to the purine scaffold dramatically alter potency and selectivity across the CDK family. NU2058's O6-cyclohexylmethyl substitution confers a distinct binding orientation within the ATP pocket compared to other purine inhibitors, leading to a unique kinase inhibition profile. Procuring a different analogue, such as Roscovitine (which has an IC50 of 0.10 µM for CDK2/cyclin E), risks introducing unintended off-target effects or insufficient potency against the desired kinase, compromising experimental reproducibility and interpretation. Therefore, selecting the specific inhibitor with a known and validated activity profile is critical for targeted cell cycle studies.

Defined Potency Against Key G1/S and G2/M Transition Kinases

NU2058 demonstrates well-characterized, moderate potency against the primary cell cycle kinases CDK2 and CDK1, with reported IC50 values of 17 µM and 26 µM, respectively. This contrasts with the higher potency of its derivative Roscovitine (IC50 ≈ 0.1 µM for CDK2/cyclin E) and the lower potency of the parent-class compound Olomoucine (average GI50 of 60.3 µM across NCI-60 cell lines).

Evidence DimensionInhibitory Concentration (IC50) in cell-free enzyme assays
Target Compound Data17 µM (for CDK2); 26 µM (for CDK1)
Comparator Or BaselineRoscovitine: ~0.1 µM (for CDK2/cyclin E); Olomoucine: GI50 of 60.3 µM (NCI-60 panel average)
Quantified DifferenceNU2058 is significantly less potent than Roscovitine but more potent than Olomoucine in relevant assays.
ConditionsCell-free recombinant kinase assays for IC50 values; NCI-60 panel for GI50 values.

This specific potency window makes NU2058 suitable for experiments where high-nanomolar inhibition could be overly toxic or obscure dose-dependent effects, providing a wider concentration range for cellular studies.

Structurally Confirmed Binding Mode for High-Confidence Mechanistic Studies

The binding mode of NU2058 has been validated by co-crystallography with the CDK2-cyclin A complex. The structure confirms that the compound occupies the ATP-binding pocket and forms specific hydrogen bonds with the backbone atoms of hinge region residues Leu83 and Glu81. This provides a definitive, atomic-level understanding of its mechanism, a level of validation not available for all kinase inhibitors and crucial for ensuring on-target activity.

Evidence DimensionStructural validation of binding mode
Target Compound DataCo-crystal structure with CDK2-cyclin A determined.
Comparator Or BaselineGeneric inhibitors without crystallographic validation.
Quantified DifferenceProvides atomic-resolution proof of the binding mechanism.
ConditionsX-ray crystallography of T160pCDK2-cyclinA in complex with NU2058.

For researchers conducting mechanism-of-action studies or using the compound as a structural base for further inhibitor design, this crystallographic evidence provides high confidence that the observed biological effects are due to direct, on-target CDK2 inhibition.

Demonstrated Cellular Activity and G1 Arrest in Validated Cancer Cell Line Models

In androgen-sensitive LNCaP prostate cancer cells, NU2058 demonstrates effective growth inhibition with a GI50 of 15 µM. This cellular activity is accompanied by clear mechanistic markers, including reduced CDK2 activity, decreased phosphorylation of the retinoblastoma protein (pRb), and a confirmed G1 cell cycle phase arrest. This provides a direct link between the compound's enzymatic inhibition and a functional cellular outcome, validating its use as a tool to induce and study G1 arrest.

Evidence DimensionCellular Growth Inhibition (GI50) and Mechanism
Target Compound DataGI50 = 15 µM; induces G1 arrest and reduces pRb phosphorylation.
Comparator Or BaselineUntreated control cells.
Quantified DifferenceDose-dependent inhibition of cell growth linked to a specific cell cycle checkpoint.
ConditionsLNCaP human prostate cancer cell line.

This evidence confirms that NU2058 is cell-permeable and effectively engages its target in a complex biological system, making it a reliable tool for inducing and studying G1 arrest in comparable cell models.

Inducing and Studying G1 Cell Cycle Arrest

Based on its demonstrated ability to inhibit CDK2 and cause G1 arrest with reduced pRb phosphorylation in cellular models, NU2058 is a well-suited tool for experiments requiring chemical induction of a G1 block to study downstream events or for cell synchronization protocols.

Validating CDK2-Dependent Pathways

With its structurally confirmed binding to CDK2 and established IC50 value, NU2058 serves as a reliable chemical probe to interrogate whether a specific cellular process is dependent on CDK2 activity. Its moderate potency allows for clear dose-response studies.

Scaffold for Medicinal Chemistry and Inhibitor Development

The availability of a co-crystal structure and known structure-activity relationships make NU2058 an excellent, well-characterized starting point or benchmark compound for medicinal chemistry programs aimed at developing more potent or selective purine-based kinase inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

247.14331018 Da

Monoisotopic Mass

247.14331018 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

884MN6AR44

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-O-Cyclohexylmethyl Guanine

Dates

Last modified: 08-15-2023

Therapeutic potential of CDK inhibitor NU2058 in androgen-independent prostate cancer

A C Rigas, C N Robson, N J Curtin
PMID: 17599054   DOI: 10.1038/sj.onc.1210586

Abstract

Antiandrogens are initially effective in controlling prostate cancer (CaP), the second most common cancer in men, but resistance, associated with the loss of androgen-regulated cell cycle control, is a major problem. At present there is no effective treatment for androgen-independent prostate cancer (AIPC). Cellular proliferation is driven by cyclin-dependent kinases (CDKs) with kinase inhibitors (for example, p27) applying the breaks. We present the first investigation of the therapeutic potential of CDK inhibitors, using the guanine-based CDK inhibitor NU2058 (CDK2 IC(50)=17 microM, CDK1 IC(50)=26 microM), in comparison with the antiandrogen bicalutamide (Casodex) in AIPC cells. A panel of AIPC cells was found to be resistant to Casodex-induced growth inhibition, but with the exception of PC3 (GI(50)=38 microM) and CWR22Rv1 (GI(50)=46 microM) showed similar sensitivity to NU2058 (GI(50)=10-17 microM) compared to androgen-sensitive LNCaP cells (GI(50)=15 microM). In LNCaP cells and their Casodex-resistant derivative, LNCaP-cdxR, growth inhibition by NU2058 was accompanied by a concentration-dependent increase in p27 levels, reduced CDK2 activity and pRb phosphorylation, a decrease in early gene expression and G1 cell cycle phase arrest in both cell lines. In response to Casodex, there were similar observations in LNCaP cells (GI(50)=6+/-3 microM Casodex) but not in LNCaP-cdxR cells (GI(50)=24+/-5 microM Casodex).


The kinase inhibitor O6-cyclohexylmethylguanine (NU2058) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2

Luke R E Harrison, Christopher J Ottley, D Graham Pearson, Céline Roche, Stephen R Wedge, M Eileen Dolan, David R Newell, Michael J Tilby
PMID: 19426695   DOI: 10.1016/j.bcp.2009.02.018

Abstract

O(6)-Cyclohexylmethylguanine (NU2058) was developed as an inhibitor of CDK2 and was previously shown to potentiate cisplatin cytotoxicity in vitro. The aim of this study was to investigate the mechanism of cisplatin potentiation by NU2058. SQ20b, head and neck cancer cells were treated for 2h with NU2058 (100 microM) and then for a further 2h with cisplatin and NU2058. NU2058 increased cisplatin cytotoxicity, by clonogenic assay, with a dose modification factor (DMF) of 3.1. NU2058 increased total intracellular platinum levels 1.5-fold, and platinum-DNA adduct levels twofold. Furthermore, the cisplatin-DNA adducts formed were more toxic in the presence of NU2058. To investigate whether the effects of NU2058 on cisplatin adduct levels and toxicity were dependent on CDK2 activity, additional CDK2 inhibitors were tested. NU6230 (CDK2 IC(50) 18 microM) was equipotent to NU2058 (CDK2 IC(50) 17 microM) as a CDK2 inhibitor in cell-free and cell-based assays, yet did not potentiate cisplatin cytotoxicity. Furthermore, NU6102 was >1000-fold more potent than NU2058 as a CDK2 inhibitor (CDK2 IC(50) 5 nM) yet was no more active than NU2058 in potentiating cisplatin. NU2058 also potentiated melphalan (DMF 2.3), and monohydroxymelphalan (1.7), but not temozolomide or ionising radiation. Whilst NU2058 increased melphalan cytotoxicity, it did not increase melphalan-DNA adduct formation. These studies demonstrate that NU2058 alters the transport of cisplatin, causing more Pt-DNA adducts, as well as sensitizing cells to cisplatin- and melphalan-induced DNA damage. However, the effects of NU2058 are independent of CDK2 inhibition.


The development of a CDK2-docking site peptide that inhibits p53 and sensitizes cells to death

Michelle Ferguson, M Gloria Luciani, Lee Finlan, Elaine M Rankin, Sally Ibbotson, Alan Fersht, Tedd R Hupp
PMID: 14657672   DOI:

Abstract

Cyclin-dependent protein kinases play important roles in cell cycle progression and are attractive targets for the design of anti-proliferative drugs. Two distinct synthetic CDK1/2 inhibitors, Roscovitine and NU2058, are pharmacologically distinct in their ability to modify p53-dependent transcription and perturb cell cycle progression. Although such active-site CDK1/2 inhibitors comprise the most standard type of enzyme inhibitor, many protein kinases are proving to harbour high affinity docking sites that may provide a potentially novel interface for the design of kinase-inhibitors. We examined whether CDK2 has a docking site for its oligomeric substrate p53, whether small-peptide leads can be developed that inhibit CDK2 function, and whether such peptide-inhibitors are pharmacologically distinct from Roscovitine or NU2058. A docking site for CDK2 was identified in the tetramerization domain of p53 at a site that is distinct from the phospho-acceptor site. Peptides derived from the tetramerization domain of p53 block CDK2 phosphorylation and identification of critical CDK2 contacts in the tetramerization domain of p53 suggest that kinase docking does not require tetramerization of the substrate. Transient transfection assays were developed to show that the GFP-CDK2 docking site fusion protein (GFP-CIP) attenuates p53 activity in vivo and suppresses p21WAF1 induction which is similar to NU2058 but distinct from Roscovitine. A stable cell line with an inducible GFP-CIP gene attenuates p53 activity and induces significant cell death in a drug-resistant melanoma cell line, sensitizes cells to death induced by Doxorubicin, and suppresses cell growth in a colony formation assay. These data indicate that CDK2, in addition to cyclin A, can have a high affinity docking site for a substrate and highlights the possibility that CDK2 docking sites may represent effective targets for inhibitor design.


Natriuretic peptide receptor-C agonist attenuates the expression of cell cycle proteins and proliferation of vascular smooth muscle cells from spontaneously hypertensive rats: role of Gi proteins and MAPkinase/PI3kinase signaling

Jasmine El Andalousi, Yuan Li, Madhu B Anand-Srivastava
PMID: 24155894   DOI: 10.1371/journal.pone.0076183

Abstract

Vascular smooth muscle cells (VSMC) from spontaneously hypertensive rats (SHR) exhibit hyperproliferation and overexpression of cell cycle proteins. We earlier showed that small peptide fragments of cytoplasmic domain of natriuretic receptor-C (NPR-C) attenuate vasoactive peptide-induced hyperproliferation of VSMC. The present study investigated if C-ANP4-23, a specific agonist of NPR-C, could attanuate the hyperproliferation of VSMC from SHR by inhibiting the overexpression of cell cycle proteins and examine the underlying signaling pathways contributing to this inhibition. The proliferation of VSMC was determined by [(3)H] thymidine incorporation and the expression of proteins was determined by Western blotting. The hyperproliferation of VSMC from SHR and overexpression of cyclin D1,cyclin A, cyclin E, cyclin-dependent kinase 2 (cdk2), phosphorylated retinoblastoma protein (pRb), Giα proteins and enhanced phosphorylation of ERK1/2 and AKT exhibited by VSMC from SHR were attenuated by C-ANP4-23 to control levels. In addition, in vivo treatment of SHR with C-ANP4-23 also attenuated the enhanced proliferation of VSMC. Furthemore, PD98059, wortmannin and pertussis toxin, the inhibitors of MAP kinase, PI3kinase and Giα proteins respectively, also attenuated the hyperproliferation of VSMC from SHR and overexpression of cell cycle proteins to control levels. These results indicate that NPR-C activation by C-ANP4-23 attenuates the enhanced levels of cell cycle proteins through the inhibition of enhanced expression of Giα proteins and enhanced activation of MAPkinase/PI3kinase and results in the attenuation of hyperproliferation of VSMC from SHR. It may be suggested that C-ANP4-23 could be used as a therapeutic agent in the treatment of vascular complications associated with hypertension, atherosclerosis and restenosis.


Cyclin-dependent kinase 5 mediates pleiotrophin-induced endothelial cell migration

Evgenia Lampropoulou, Ioanna Logoviti, Marina Koutsioumpa, Maria Hatziapostolou, Christos Polytarchou, Spyros S Skandalis, Ulf Hellman, Manolis Fousteris, Sotirios Nikolaropoulos, Efrosini Choleva, Margarita Lamprou, Angeliki Skoura, Vasileios Megalooikonomou, Evangelia Papadimitriou
PMID: 29651006   DOI: 10.1038/s41598-018-24326-x

Abstract

Pleiotrophin (PTN) stimulates endothelial cell migration through binding to receptor protein tyrosine phosphatase beta/zeta (RPTPβ/ζ) and α
β
integrin. Screening for proteins that interact with RPTPβ/ζ and potentially regulate PTN signaling, through mass spectrometry analysis, identified cyclin-dependent kinase 5 (CDK5) activator p35 among the proteins displaying high sequence coverage. Interaction of p35 with the serine/threonine kinase CDK5 leads to CDK5 activation, known to be implicated in cell migration. Protein immunoprecipitation and proximity ligation assays verified p35-RPTPβ/ζ interaction and revealed the molecular association of CDK5 and RPTPβ/ζ. In endothelial cells, PTN activates CDK5 in an RPTPβ/ζ- and phosphoinositide 3-kinase (PI3K)-dependent manner. On the other hand, c-Src, α
β
and ERK1/2 do not mediate the PTN-induced CDK5 activation. Pharmacological and genetic inhibition of CDK5 abolished PTN-induced endothelial cell migration, suggesting that CDK5 mediates PTN stimulatory effect. A new pyrrolo[2,3-α]carbazole derivative previously identified as a CDK1 inhibitor, was found to suppress CDK5 activity and eliminate PTN stimulatory effect on cell migration, warranting its further evaluation as a new CDK5 inhibitor. Collectively, our data reveal that CDK5 is activated by PTN, in an RPTPβ/ζ-dependent manner, regulates PTN-induced cell migration and is an attractive target for the inhibition of PTN pro-angiogenic properties.


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